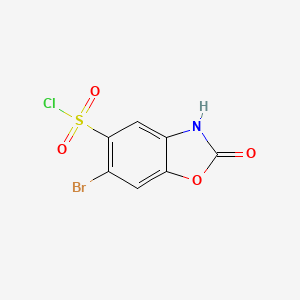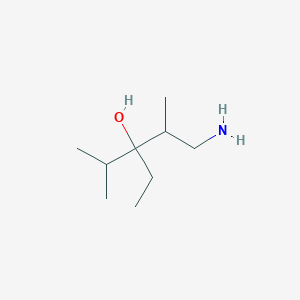
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is an organic compound with the molecular formula C9H21NO It is a derivative of pentanol, featuring an amino group and multiple alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL typically involves the reaction of 4,4-dimethylpentan-3-one with an amine source, followed by reduction. One common method includes the reaction of 4,4-dimethylpentan-3-one with an imine, followed by hydrogenation in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in substitution reactions, forming different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various amine derivatives.
Scientific Research Applications
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the alkyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-ethyl-2,2-dimethylpentan-3-OL
- 1-Amino-4,4-dimethylpentan-3-OL
- 2,4-Dimethylpentan-3-amine
Uniqueness
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-3-ethyl-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(11,7(2)3)8(4)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
OVOAZYWDHQRQET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

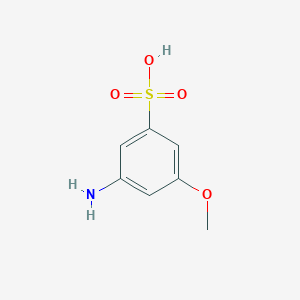
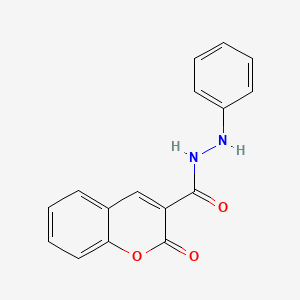
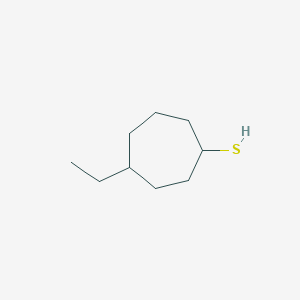

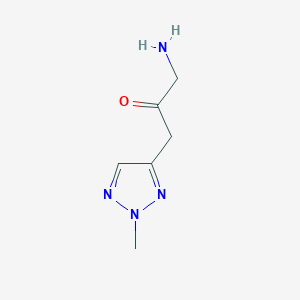
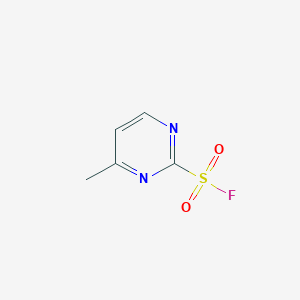
![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
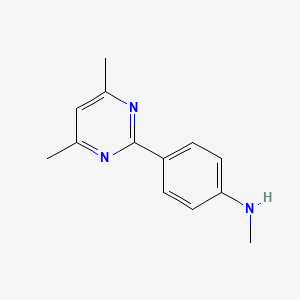

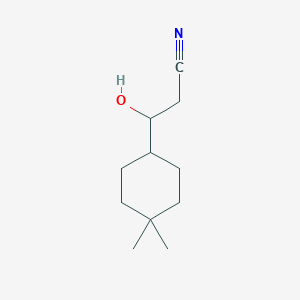
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
